5-Azacytosine Dipentose

Description

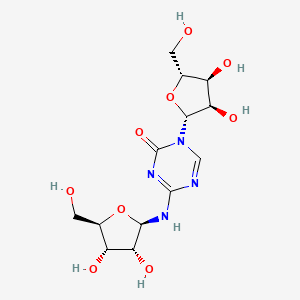

Structure

3D Structure

Properties

Molecular Formula |

C13H20N4O9 |

|---|---|

Molecular Weight |

376.32 g/mol |

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]amino]-1,3,5-triazin-2-one |

InChI |

InChI=1S/C13H20N4O9/c18-1-4-6(20)8(22)10(25-4)15-12-14-3-17(13(24)16-12)11-9(23)7(21)5(2-19)26-11/h3-11,18-23H,1-2H2,(H,15,16,24)/t4-,5-,6-,7-,8-,9-,10-,11-/m1/s1 |

InChI Key |

PMPQEZLXFDRWCO-NQWGPCKQSA-N |

Isomeric SMILES |

C1=NC(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Canonical SMILES |

C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)NC3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Synthetic Pathways and Derivatization Strategies for 5 Azacytosine Dipentose and Azacytosine Nucleosides

Methodologies for the Chemical Synthesis of 5-Azacytosine (B16484) Precursors

The foundational step in the synthesis of 5-azacytosine nucleosides is the efficient preparation of the 5-azacytosine heterocyclic base. One common industrial method involves a one-pot synthesis in an autoclave. This process utilizes dicyandiamide (B1669379), anhydrous formic acid, and a catalyst such as p-toluenesulfonic acid. google.com The reaction is heated under pressure, and the resulting product is then purified using hydrochloric acid to yield 5-azacytosine. google.com This high-pressure approach effectively lowers the dehydration temperature of the guanylurea (B105422) formate (B1220265) intermediate and utilizes the anhydrous formic acid in the system as a dehydrating agent, which simplifies the process and reduces side reactions. google.com

Historically, methods included the direct reaction of dicyandiamide with formic acid at high temperatures, which often resulted in low yields. Another approach utilized the reaction of guanylurea formate with dimethylformamide-dimethylacetal (DMF-DMA), which showed improvements in purity and yield.

Approaches to 5-Azacytosine Nucleoside Formation

The formation of the N-glycosidic bond between 5-azacytosine and a sugar moiety is a critical step in nucleoside synthesis. A widely accepted and versatile method is the Vorbrüggen glycosylation. This reaction typically involves the coupling of a silylated heterocyclic base with a protected sugar derivative, often an acylated sugar. The reaction is promoted by a Lewis acid catalyst.

A common procedure involves the silylation of 5-azacytosine, followed by coupling with a protected β-D-ribofuranose derivative. google.com The coupling reaction is frequently catalyzed by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-Triflate). google.com

Silylation Techniques for 5-Azacytosine Reactivity

To enhance its reactivity and solubility in organic solvents for the glycosylation reaction, 5-azacytosine is converted into a silylated derivative. This is typically achieved by treating 5-azacytosine with a silylating agent, such as hexamethyldisilazane (B44280) (HMDS), often in the presence of a catalyst like ammonium (B1175870) sulfate. The silylation process renders the 5-azacytosine more nucleophilic, facilitating the subsequent coupling with the sugar component. The excess silylating agent can be removed by distillation before proceeding to the glycosylation step.

Glycosylation Reactions in the Generation of Azacytosine Nucleosides and Di-saccharide Derivatives

The glycosylation of silylated 5-azacytosine with protected sugar derivatives is a cornerstone of azacytosine nucleoside synthesis. For the creation of di-saccharide derivatives, such as 5-Azacytosine Dipentose, a protected disaccharide is used as the glycosyl donor.

For instance, the synthesis of 4-amino-1-(4'-O-β-D-galactopyranosyl-β-D-glucopyranosyl)-1,3,5-triazin-2(1H)-one, a 5-azacytosine disaccharide analogue, has been reported. nih.gov In this synthesis, a silylated 5-azacytosine is reacted with an acetylated disaccharide in the presence of a catalyst like SnCl4 or TMSOTf in an anhydrous solvent such as acetonitrile. mdpi.com The reaction results in the formation of the N-glycosidic bond between the 5-azacytosine and the disaccharide. Subsequent deprotection of the acetyl groups from the sugar moieties yields the final di-saccharide nucleoside. nih.gov The yield for such a reaction can be around 20.8%. nih.gov

Exploration of Novel Synthetic Routes and Process Improvements for Azacytosine Compounds

Research into the synthesis of azacytosine compounds is ongoing, with a focus on developing more efficient, scalable, and cost-effective processes. One area of improvement has been in the glycosylation step. For example, a method for the preparation of decitabine (B1684300) (2'-deoxy-5-azacytidine) involves the direct glycosylation of a double-silylated 5-azacytosine with 2-deoxy-3,5-di-O-p-toluoyl-alpha-D-ribofuranose. google.com This leads to a mixture of α and β anomers, which can then be separated by fractional crystallization using different organic solvents. google.com

Furthermore, process improvements for large-scale manufacturing often focus on minimizing the number of steps and avoiding problematic reagents or workups. For instance, avoiding aqueous work-up steps is crucial as the 5-azacytosine ring is susceptible to hydrolytic degradation.

Directed Synthesis of this compound as a Reference Standard for Research

This compound, with the CAS number 2306050-23-5, is a specific disaccharide derivative of 5-azacytosine. arrobiochem.comvenkatasailifesciences.comsimsonpharma.comsimsonpharma.comclearsynth.compharmaffiliates.comcleanchemlab.comkmpharma.insynzeal.com Its chemical name is 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-(((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)amino)-1,3,5-triazin-2(1H)-one. clearsynth.comcleanchemlab.com

The synthesis of such a compound for use as a reference standard requires a directed and well-characterized synthetic route. Based on the synthesis of similar 5-azacytosine disaccharide analogues, the synthesis of this compound would likely involve the Vorbrüggen glycosylation of silylated 5-azacytosine with a protected dipentose derivative. The resulting protected dipentose nucleoside would then be deprotected to yield the final product. The availability of this compound from various chemical suppliers as a reference standard suggests that such synthetic routes have been established. arrobiochem.comvenkatasailifesciences.comsimsonpharma.comsimsonpharma.comclearsynth.compharmaffiliates.comcleanchemlab.comkmpharma.insynzeal.com These reference standards are crucial for the accurate quantification and identification of related compounds in research and quality control settings. clearsynth.comcleanchemlab.com

Investigating the Molecular and Biochemical Mechanisms of 5 Azacytosine Nucleosides: Implications for Dipentose Analogs

Interactions with Deoxyribonucleic Acid Methyltransferases and Epigenetic Modification Systems

The primary mechanism of action for 5-azacytosine (B16484) nucleosides is their potent inhibition of DNA methyltransferases (DNMTs). tocris.comnih.gov These enzymes are critical for establishing and maintaining DNA methylation patterns, a key epigenetic mark that typically leads to gene silencing when occurring at promoter regions. nih.gov

5-Azacytidine (B1684299), a close analog of cytidine (B196190), is incorporated into DNA, where it can be recognized by DNMTs. tocris.comsynzeal.com The substitution of a nitrogen atom for carbon at the 5-position of the cytosine ring is the key to its inhibitory action. researchgate.net During the methylation process, DNMTs form a transient covalent bond with the cytosine base. However, with 5-azacytosine, this complex becomes irreversible, effectively trapping the enzyme on the DNA strand. tocris.com This sequestration of DNMTs leads to a depletion of active enzyme in the cell and a subsequent global reduction in DNA methylation, a process known as hypomethylation. nih.gov

Studies on various cell lines have demonstrated that treatment with 5-azacytidine leads to a marked decrease in methylated cytosine residues. nih.gov This effect is heritable, meaning that the altered methylation patterns and the resulting changes in gene expression can be passed down through cell divisions. The interaction between 5-azacytidine and DNMTs can also trigger DNA damage responses, contributing to its cellular effects. nih.gov

Table 1: Key Interactions of 5-Azacytidine with Epigenetic Machinery

| Interacting Molecule | Type of Interaction | Consequence |

| DNA Methyltransferase (DNMT1) | Covalent bond formation | Irreversible inhibition and depletion of the enzyme. tocris.com |

| DNA | Incorporation in place of cytosine | Formation of DNMT-DNA adducts. tocris.com |

| CpG Islands | Demethylation | Reactivation of silenced genes. nih.gov |

Mechanisms of Incorporation into Ribonucleic Acid and Deoxyribonucleic Acid Structures

For 5-azacytosine nucleosides to exert their effects, they must first be transported into the cell and metabolically activated. As a cytidine analog, 5-azacytidine is taken up by cells via nucleoside transport mechanisms. synzeal.com Once inside the cell, it undergoes a series of phosphorylation steps to become 5-azacytidine triphosphate.

As a ribonucleoside, 5-azacytidine triphosphate is primarily incorporated into ribonucleic acid (RNA). synzeal.com This incorporation can disrupt RNA metabolism and function. However, a portion of 5-azacytidine is also converted into its deoxyribonucleoside form, 5-aza-2'-deoxycytidine, by ribonucleotide reductase. This allows for its subsequent phosphorylation to 5-aza-2'-deoxycytidine triphosphate and incorporation into deoxyribonucleic acid (DNA) during replication. nih.gov

Downstream Effects on Gene Expression and Transcriptional Regulation

The primary downstream effect of 5-azacytosine nucleoside treatment is the re-expression of genes that were previously silenced by DNA methylation. nih.gov This occurs because the hypomethylation of promoter regions, particularly CpG islands, allows for the binding of transcription factors and the initiation of transcription.

Research has shown that 5-azacytidine can induce the expression of a variety of genes, including tumor suppressor genes that are often silenced in cancer cells. nih.gov For example, studies have demonstrated the re-expression of the O6-methylguanine-DNA methyltransferase (MGMT) gene in deficient cell lines following treatment with 5-azacytidine. nih.gov This reactivation of silenced genes can lead to significant changes in cellular phenotype, including the induction of differentiation in various cell types. nih.gov

Furthermore, the effects of 5-azacytosine nucleosides on gene expression are not limited to direct demethylation. The resulting alterations in the epigenetic landscape can lead to broader changes in chromatin structure and the binding of other regulatory proteins, further influencing transcriptional programs. nih.gov In some contexts, 5-azacytidine has been shown to perturb normal developmental processes and alter the expression of key regulatory polypeptides. nih.gov

Hypothesized Mechanisms of Action of 5-Azacytosine Dipentose Based on Structural Analogy and Metabolic Pathways

Direct experimental data on the biochemical mechanisms of this compound are currently lacking in published literature. However, its chemical structure, 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-(((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)amino)-1,3,5-triazin-2(1H)-one, reveals the presence of the core 5-azacytosine moiety linked to two pentose (B10789219) sugar groups. clearsynth.comcleanchemlab.com This structural feature allows for the formulation of hypotheses regarding its mechanisms of action based on the well-established activities of its close analog, 5-Azacytidine.

Hypothesized Mechanisms:

Interaction with DNMTs: It is highly probable that this compound, after cellular uptake and potential metabolic processing to a monopentose nucleoside form, would act as an inhibitor of DNA methyltransferases. The integral 5-azacytosine ring is the key pharmacophore responsible for the covalent trapping of DNMTs. Therefore, it is hypothesized that this compound would lead to DNA hypomethylation and the subsequent reactivation of silenced genes in a manner analogous to 5-Azacytidine.

Incorporation into Nucleic Acids: The presence of the pentose sugars suggests that this compound could be recognized by cellular machinery involved in nucleoside metabolism. Following potential enzymatic cleavage of one of the pentose units, the resulting nucleoside analog would likely be phosphorylated and incorporated into both RNA and DNA. The efficiency of this process would depend on the specificity of the relevant kinases and polymerases for this particular analog.

Downstream Effects on Gene Expression: Based on the hypothesized interaction with DNMTs and incorporation into DNA, it is expected that this compound would alter gene expression profiles. The reactivation of methylation-silenced genes would likely be a primary consequence, leading to changes in cellular function, differentiation, and proliferation.

Further research is necessary to validate these hypotheses and to elucidate the specific metabolic pathways and cellular targets of this compound.

Preclinical Biological Activity Studies of Azacytosine Nucleosides and Potential Relevance of 5 Azacytosine Dipentose

In Vitro Cellular Responses to Azacytosine Analogs in Research Models

In vitro studies using controlled laboratory environments are fundamental to elucidating the specific molecular and cellular effects of azacytosine nucleosides.

Azacytosine analogs are prodrugs that, upon cellular uptake, are phosphorylated into their active triphosphate forms by enzymes in the pyrimidine (B1678525) salvage pathway. mdpi.commdpi.com Their mechanisms of action are multifaceted and differ slightly based on their structure.

Azacitidine, a ribonucleoside analog, can be incorporated into both RNA and DNA. wikipedia.orgmdpi.com Its incorporation into RNA leads to the disassembly of polyribosomes and a disruption of protein synthesis. drugbank.complos.org When incorporated into DNA, it covalently traps DNMTs, leading to the enzyme's degradation and a subsequent passive, replication-dependent hypomethylation of the genome. drugbank.complos.org This can reactivate the expression of previously silenced genes. mdpi.compatsnap.com At higher concentrations, its effects on DNA and RNA synthesis are directly cytotoxic. drugbank.comresearchgate.net

Decitabine (B1684300), as a deoxyribonucleoside, is incorporated exclusively into DNA. wikipedia.org Its primary mechanism is the potent inhibition of DNMTs, making it a more direct DNA hypomethylating agent than azacitidine. plos.orgtandfonline.com Studies show that decitabine can induce DNA damage and apoptosis, and it has a pronounced effect on the cell cycle, often causing an arrest in the G2/M phase. plos.orgnih.gov In contrast, azacitidine tends to decrease all phases of the cell cycle. plos.org These distinct mechanisms result in largely non-overlapping gene expression profiles following treatment with the two drugs. plos.orgtandfonline.com

The antiproliferative and cytotoxic effects of azacytosine analogs have been documented across a wide array of cancer cell lines in preclinical models. The sensitivity to these agents can vary significantly between different cell types.

Below is a table summarizing the observed in vitro activities of azacytosine analogs in various cancer cell lines.

| Compound | Cell Line | Cancer Type | Observed Effects | Reference |

|---|---|---|---|---|

| Azacitidine (5-Aza) | KG-1a, THP-1 | Acute Myeloid Leukemia (AML) | Reduced cell viability, inhibited protein synthesis, induced apoptosis. | plos.org |

| Decitabine (DAC) | KG-1a, THP-1 | Acute Myeloid Leukemia (AML) | Depleted DNMT1, induced DNA damage, caused G2/M cell cycle arrest. | plos.org |

| Azacitidine (5-Aza) | A549, H1299, H460 | Non-Small Cell Lung Cancer (NSCLC) | Reduced cell viability (EC50 1.8–10.5 µM), induced DNA damage and apoptosis. | tandfonline.com |

| Decitabine (DAC) | H1299 | Non-Small Cell Lung Cancer (NSCLC) | Reduced cell viability (EC50 5.1 µM). Other NSCLC lines were largely insensitive. | tandfonline.com |

| Azacitidine (5-Aza) | JHH-6, HuH-7 | Hepatocellular Carcinoma (HCC) | Downregulated cell viability, growth, migration, and adhesion. | mdpi.com |

| Decitabine (DAC) | TFK-1, QBC939 | Cholangiocarcinoma (CCA) | Inhibited cell growth, induced G2/M cell cycle arrest and apoptosis. | nih.gov |

| Azacitidine (5-Aza) | L1210 | Murine Leukemia | Inhibited cell growth with an IC50 of 0.019 µg/mL. | nih.govselleckchem.com |

In Vivo Efficacy Studies in Non-Human Models Using Azacytosine Nucleosides

Preclinical in vivo studies in animal models are critical for validating the therapeutic potential of azacytosine nucleosides. These studies often use xenograft models, where human cancer cells are implanted into immunocompromised mice.

In an orthotopic syngeneic rat model of HCC, azacitidine treatment was observed to impair the grafting of N1-S1 tumor cells. mdpi.com Similarly, in a mouse xenograft model using HuH-7 cells, azacitidine confirmed its tumor-suppressive effects. mdpi.com For cholangiocarcinoma, decitabine was shown to inhibit the growth of CCA cells in mouse xenografts. nih.gov

A study using a novel dinucleotide analog of decitabine, S110, demonstrated that it was effective at retarding tumor growth in a bladder cancer xenograft model and was better tolerated than decitabine itself. nih.gov In studies of novel sulfur-containing analogs like F-aza-T-dCyd, complete tumor regression was observed in HL-60 leukemia and HCT-116 colon cancer xenografts in mice. aacrjournals.org These in vivo models confirm that the antitumor activities observed in cell cultures can translate to a reduction in tumor growth in a living organism. mdpi.comnih.govnih.gov Furthermore, azacytosine nucleosides have been studied in animal models of inflammatory disorders, where they have been shown to prevent solid organ rejection and graft-versus-host disease (GvHD), often by increasing regulatory T-cells (Tregs). nih.govru.nl

Analysis of Resistance Mechanisms to Azacytosine Analogs in Preclinical Research

Despite their efficacy, resistance to azacytosine analogs is a significant challenge. Preclinical research has identified several mechanisms through which cancer cells can evade the effects of these drugs. researchgate.net

A primary mechanism of resistance involves alterations in the metabolic activation of the drugs. mdpi.com Since azacytosine analogs are prodrugs, they must be phosphorylated by cellular kinases to become active. aacrjournals.org

Resistance to Azacitidine: Sensitivity to azacitidine is strongly correlated with the expression of uridine-cytidine kinase 2 (UCK2). researchgate.net Point mutations in the UCK2 gene have been identified in azacitidine-resistant leukemia cell lines, and forced expression of mutated UCK2 in sensitive cells conferred resistance. researchgate.net

Resistance to Decitabine: Sensitivity to decitabine is dependent on deoxycytidine kinase (DCK). researchgate.netaacrjournals.org Decreased DCK expression or activity is a common factor in resistance to decitabine and other deoxycytidine analogs like arabinosyl-5-azacytosine. ashpublications.orgaacrjournals.org

Studies in myelodysplastic syndrome (MDS) patient-derived models showed that at relapse on decitabine, DCK expression consistently decreased while UCK2 increased. The reverse was true for relapse on azacitidine, suggesting that cancer cells adapt their pyrimidine metabolism to evade the specific agent used. ashpublications.orgresearchgate.net

Other identified resistance mechanisms include:

Reduced Cellular Uptake: Decreased expression of human nucleoside transporters (hNTs), such as SLC29A1, can limit the amount of drug that enters the cell, though this is not a universal finding. mdpi.comresearchgate.net

Increased DNA Repair: Enhanced DNA repair pathways can counteract the DNA damage induced by these analogs. researchgate.net

Disrupted Apoptotic Pathways: Changes in the regulation of apoptosis, such as increased levels of anti-apoptotic proteins, can allow cells to survive treatment. researchgate.net

Hypothetical Biological Roles or Modulatory Effects of 5-Azacytosine (B16484) Dipentose

No direct preclinical studies on a compound named "5-Azacytosine Dipentose" are available in the current scientific literature, suggesting it is a novel or hypothetical structure. A nucleoside typically contains a single pentose (B10789219) (five-carbon) sugar. The term "dipentose" implies the presence of a disaccharide (two linked pentose sugars) attached to the 5-azacytosine base. The biological activity of such a compound can be hypothesized based on the known structure-activity relationships of its parent analogs.

Cellular Uptake and Metabolism: The first major barrier is cellular entry and activation. Nucleoside analogs are transported into cells via specific nucleoside transporters and are subsequently phosphorylated by kinases to exert their effect. mdpi.commdpi.com A large disaccharide group could sterically hinder recognition and transport by hNTs. Furthermore, it is unlikely that cellular kinases like UCK or DCK, which are specific for mononucleosides, would efficiently phosphorylate a disaccharide-containing analog. aacrjournals.org This would prevent its activation and incorporation into DNA or RNA.

Antiproliferative Activity: A preclinical study that synthesized a series of 5-azacytidine (B1684299) analogs provides strong evidence for this hypothesis. In that study, replacing the single ribofuranosyl moiety with disaccharides resulted in a significant decrease or complete loss of antiproliferative activity in human leukemia HL-60 cells. mdpi.com This finding suggests that the structural modification prevents the molecule from being incorporated into DNA or RNA, which is a key component of its cytotoxic effect. mdpi.com

Therefore, it is plausible to hypothesize that this compound would exhibit significantly lower biological activity compared to azacitidine or decitabine. The large sugar moiety would likely act as a major impediment to the necessary steps of cellular uptake and metabolic activation, rendering the compound largely inert as a cytotoxic or DNA hypomethylating agent. Any potential biological role would likely require enzymatic cleavage of the disaccharide to release the active 5-azacytosine nucleoside, a process for which dedicated cellular machinery may not exist.

Structure Activity Relationship Investigations in Azacytosine Derivatives with Considerations for Di Sugar Moieties

Impact of Nucleobase Modifications on Biological Activity

Modifications to the 5-azacytosine (B16484) nucleobase have been explored to improve the pharmacological profile of the parent compounds, 5-azacytidine (B1684299) and 2'-deoxy-5-azacytidine. A key challenge with these drugs is their chemical instability in aqueous solutions, which can hinder their therapeutic potential. researchgate.net

One strategy to enhance stability involves the introduction of alkyl groups at the 6-position of the 5-azacytosine ring. It is hypothesized that this modification could block the nucleophilic attack of water, thereby improving the chemical stability of the molecule. mdpi.com However, such modifications have been shown to significantly decrease the antiproliferative activities of the resulting 5-azacytidine derivatives. mdpi.comnih.gov This suggests a delicate balance between chemical stability and biological activity, where alterations to the nucleobase can interfere with the molecule's ability to interact with its biological targets, such as DNA methyltransferases (DNMTs). mdpi.comresearchgate.net

The introduction of acyl groups to the N4-position of the 5-azacytosine ring has also been investigated as a means to create more lipophilic prodrugs. While this can sometimes be compensated by esterification of the phosphonate (B1237965) group in acyclic nucleoside phosphonates, N(4)-acylation has been found to have a destabilizing effect on the 5-azacytosine moiety in some derivatives. researchgate.net

Furthermore, the pKa of the nucleobase, which is influenced by its chemical structure, plays a role in its biological activity. 5-Azacytosine has a pKa of approximately 2.6, and this property is crucial for its base-pairing capabilities. Significant deviations from an optimal pKa range can compromise duplex stability with complementary partners in nucleic acids. acs.org

Table 1: Impact of Nucleobase Modifications on the Biological Activity of 5-Azacytosine Derivatives

| Modification | Rationale | Observed Effect on Biological Activity | Reference(s) |

| Alkylation at C6-position | Increase chemical stability | Significantly decreased antiproliferative activity. | mdpi.comnih.gov |

| N4-Acylation | Create lipophilic prodrugs | Can have a destabilizing effect. | researchgate.net |

| Alteration of pKa | Modulate base-pairing | Compromised duplex stability with pKa values below 3. | acs.org |

Influence of Pentose (B10789219) Sugar Substitutions on Molecular Interactions and Cellular Uptake

The pentose sugar moiety of 5-azacytosine nucleosides is a critical determinant of their biological activity, influencing both molecular interactions and cellular transport. The natural ribose in 5-azacytidine and the deoxyribose in decitabine (B1684300) are key to their mechanisms of action, which involve incorporation into RNA and/or DNA. medicinacomplementar.com.brkarger.com

The replacement of the furanose ribose with a pyranose sugar has been shown to significantly decrease the antiproliferative activities of 5-azacytidine analogs. mdpi.comnih.gov This highlights the specific conformational requirements of the sugar ring for effective interaction with enzymes like kinases, which are necessary for the activation of these prodrugs, and with polymerases for their incorporation into nucleic acids.

Modifications to the 2'-position of the pentose sugar have also been extensively studied. For instance, the introduction of a fluorine atom at the 2'-position in an arabinofuranosyl configuration (2'F-araAC) has been shown to increase hydrolytic stability and exhibit high antiproliferative activity. scirp.org The chemical nature of the 2'-substituent can influence the pKa of the nucleobase, which in turn affects the thermodynamic stability of nucleic acid duplexes. researchgate.net

Cellular uptake of nucleoside analogs is primarily mediated by human equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). nih.gov The structure of the pentose moiety plays a significant role in the recognition and transport by these proteins. While some nucleoside analogs like troxacitabine (B1681597) can enter cells via passive diffusion, the efficacy of many, including 5-azacytidine, is dependent on these transport systems. aacrjournals.org Glycosylation of nucleoside analogs, including the addition of further sugar moieties, has been explored as a strategy to potentially enhance cellular uptake through glucose transport systems. conicet.gov.ar

Table 2: Influence of Pentose Sugar Modifications on 5-Azacytosine Derivatives

| Modification | Effect on Molecular Properties | Impact on Cellular Uptake | Reference(s) |

| Replacement of ribofuranose with pyranose | Decreased antiproliferative activity. | Not explicitly stated, but likely altered transporter recognition. | mdpi.comnih.gov |

| 2'-Fluoro-arabinosyl substitution | Increased hydrolytic stability and high antiproliferative activity. | Not explicitly stated, but altered sugar conformation affects interactions. | scirp.org |

| Glycosylation (addition of sugars) | Potential to mask toxicity and improve pharmacokinetics. | May be enhanced via glucose transport systems. | conicet.gov.ar |

Comparative Analysis of Monomeric Versus Di-Saccharide Azacytosine Forms (e.g., 5-Azacytidine vs. 5-Azacytosine Dipentose)

The concept of "this compound" suggests a molecule where the 5-azacytosine base is attached to two pentose sugar moieties, forming a disaccharide derivative. While specific research on a compound with this exact name is scarce in peer-reviewed literature, studies on 5-azacytidine analogs with disaccharide replacements for the single ribose sugar provide valuable insights.

A key study by Guo et al. (2008) synthesized a series of 5-azacytidine analogues, including some with disaccharide moieties. Their findings were unequivocal: the replacement of the ribofuranosyl moiety with disaccharides led to a significant decrease in the antiproliferative activities of these compounds compared to the monomeric 5-azacytidine. mdpi.comnih.gov This suggests that the presence of a second sugar unit hinders the biological function of the molecule.

The reduced activity of the di-saccharide forms could be attributed to several factors:

Steric Hindrance: The bulkier di-saccharide structure may sterically impede the molecule's ability to be recognized and phosphorylated by nucleoside kinases, a crucial step for its activation.

Impaired Incorporation: Even if phosphorylated, the di-saccharide nucleoside triphosphate may not be an efficient substrate for DNA or RNA polymerases, preventing its incorporation into nucleic acids, which is essential for the mechanism of action of 5-azacytidine.

Altered Cellular Transport: The larger size and different physicochemical properties of a di-saccharide derivative could affect its transport across the cell membrane. While glycosylation can sometimes enhance uptake, the specific structure of a "dipentose" may not be favorable for recognition by either nucleoside or glucose transporters. conicet.gov.ar

In contrast, the monomeric 5-azacytidine, with its single ribose moiety, is readily transported into cells and metabolized to its active triphosphate form, which is then incorporated into RNA and, to a lesser extent, DNA, leading to the inhibition of DNA methyltransferases and subsequent cytotoxic effects. medicinacomplementar.com.brkarger.com

Table 3: Comparative Properties of Monomeric vs. Di-Saccharide 5-Azacytosine Derivatives

| Feature | Monomeric (5-Azacytidine) | Di-Saccharide (e.g., this compound) | Reference(s) |

| Structure | 5-azacytosine + one ribose sugar | 5-azacytosine + two pentose sugars (disaccharide) | mdpi.comnih.gov |

| Antiproliferative Activity | Potent | Significantly decreased | mdpi.comnih.gov |

| Cellular Uptake | Mediated by nucleoside transporters. | Potentially altered; may not be an efficient substrate for transporters. | nih.govconicet.gov.ar |

| Metabolic Activation | Readily phosphorylated to active triphosphate form. | Likely impaired due to steric hindrance. | mdpi.comnih.gov |

Rational Design Principles for Advanced Azacytosine Analogs in Research

The rational design of novel 5-azacytosine analogs is guided by the goal of improving upon the therapeutic index of existing drugs like 5-azacytidine and decitabine. This involves a multi-faceted approach aimed at enhancing stability, increasing specificity, and overcoming resistance mechanisms.

Key principles in the rational design of advanced azacytosine analogs include:

Improving Chemical Stability: As the triazine ring of 5-azacytosine is susceptible to hydrolysis, modifications are designed to protect this ring without compromising biological activity. This includes substitutions at the C6 position or the development of prodrugs that release the active compound under specific physiological conditions. mdpi.com

Enhancing Target Specificity: The design of analogs that are more specific for DNA methyltransferases over other cellular processes could reduce off-target toxicity. This might involve creating molecules that are better substrates for deoxycytidine kinase (for DNA-specific incorporation) or that have a higher affinity for the active site of DNMTs. medicinacomplementar.com.brnih.gov

Overcoming Resistance: Resistance to 5-azacytosine analogs can arise from decreased activity of activating enzymes like uridine-cytidine kinase or deoxycytidine kinase. nih.gov Rational design can focus on creating analogs that are either less dependent on these enzymes or that can overcome specific mutations that confer resistance.

Modulating Cellular Uptake: By modifying the sugar moiety or by attaching lipophilic groups, it is possible to design analogs that can bypass deficient nucleoside transporter systems and enter cells more efficiently, for example, through passive diffusion or by utilizing other transport mechanisms. conicet.gov.ar

Structure-Based Drug Design: Utilizing computational modeling and the crystal structures of target enzymes like DNMTs allows for the design of inhibitors that fit precisely into the active site, potentially leading to more potent and selective inhibition. nih.govresearchgate.net

The exploration of dimeric or di-saccharide forms, while so far showing reduced efficacy, represents a branch of this rational design process. Although the initial findings for disaccharide derivatives have been negative in terms of antiproliferative activity, such studies are crucial for defining the structural requirements for biological activity and can guide future design efforts away from non-productive modifications. mdpi.comnih.gov

Advanced Research Methodologies for Characterizing and Studying 5 Azacytosine Dipentose

Analytical Techniques for Purity Assessment and Structural Elucidation

Ensuring the purity and verifying the precise chemical structure of 5-Azacytosine (B16484) Dipentose are foundational steps for any meaningful biological or chemical research. A combination of chromatographic and spectroscopic techniques is employed to achieve this.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of 5-Azacytosine Dipentose. google.comglobalresearchonline.net By passing the compound through a column packed with a stationary phase, individual components of the sample are separated based on their chemical properties. globalresearchonline.net This allows for the quantification of the main compound and the detection of any impurities, with purities often exceeding 98% for research-grade material. google.com

For structural elucidation, a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. shu.edunorthwestern.eduresearchgate.net Mass spectrometry provides a highly accurate measurement of the molecule's mass-to-charge ratio, which is used to determine its molecular weight and confirm its elemental composition. researchgate.net NMR spectroscopy, including one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques (like COSY, HSQC, and HMBC), provides detailed information about the atomic connectivity and the three-dimensional structure of the molecule. nih.govnih.gov This powerful combination of techniques allows researchers to unambiguously confirm the complex structure of this compound, which is chemically defined as 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]amino]-1,3,5-triazin-2-one.

| Technique | Purpose | Typical Information Obtained |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Percentage purity, detection and quantification of impurities. google.com |

| Mass Spectrometry (MS) | Structural Elucidation | Molecular weight, elemental formula confirmation. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Atomic connectivity, stereochemistry, 3D conformation. nih.govnih.gov |

Spectroscopic and Chromatographic Approaches in Research

Beyond initial characterization, spectroscopic and chromatographic methods are vital for studying this compound in various research contexts, particularly in biological samples. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and reliable method for the quantitative analysis of 5-azacytosine-related compounds in complex matrices like plasma. nih.govjohnshopkins.edunih.gov

In a typical LC-MS/MS setup, the compound is first separated from other components in the sample using an HPLC system, often with a C18 column. nih.govjohnshopkins.eduresearchgate.net The separated compound then enters a tandem mass spectrometer, which identifies and quantifies it with high specificity. johnshopkins.edu This method is crucial for pharmacokinetic studies, which examine how the compound is absorbed, distributed, metabolized, and excreted over time. nih.govresearchgate.net The sensitivity of these methods can reach the nanogram per milliliter (ng/mL) level, enabling detailed analysis even with very small sample volumes. johnshopkins.eduresearchgate.net

| Methodology | Application | Key Parameters/Findings |

|---|---|---|

| LC-MS/MS | Quantification in Plasma | Enables pharmacokinetic studies with high sensitivity (e.g., 5 ng/mL limit of quantitation). johnshopkins.edu |

| HPLC | Separation | Utilizes columns like YMC J'sphere M80 C18 for effective separation from biological matrix components. nih.govresearchgate.net |

| Tandem Mass Spectrometry | Detection | Operated in positive-ion and multiple reaction monitoring (MRM) modes for specific detection. johnshopkins.edu |

Biochemical Assays for Evaluating Enzyme Interactions and Metabolic Transformations

Understanding the biological activity of this compound involves studying its interactions with enzymes and its metabolic fate. As an analogue of cytidine (B196190), its primary mechanism of action is expected to involve the inhibition of DNA methyltransferases (DNMTs). biorxiv.orgnih.gov

Biochemical assays are employed to measure the extent to which this compound inhibits DNMT activity. biorxiv.orgbiorxiv.org These assays typically use a DNA substrate and a methyl donor. epigentek.com The activity of the DNMT enzyme is quantified by measuring the amount of methylation on the DNA substrate in the presence and absence of the inhibitor. epigentek.com A reduction in DNA methylation indicates inhibitory activity. nih.gov Commercially available kits, such as ELISA-based assays, provide a standardized platform for these measurements. epigentek.combiocompare.com

Advanced Synthetic Methodologies for Isotope Labeling and Mechanistic Probes

To trace the metabolic fate of this compound and to serve as internal standards for quantitative mass spectrometry, isotopically labeled versions of the molecule are synthesized. nih.govgoogle.com Stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H) are commonly incorporated into the molecule's structure. google.com

The synthesis of these labeled compounds often utilizes the Vorbrüggen glycosylation method, a common technique for creating nucleosides. researchgate.netresearchgate.netnih.gov This process involves coupling a silylated 5-azacytosine base (which can be synthesized with an isotopic label) with a protected ribofuranose derivative. google.comresearchgate.net By using starting materials that contain the desired stable isotopes, researchers can produce this compound with labels at specific atomic positions. nih.govnih.gov For example, 5-azacytidine (B1684299) has been synthesized with ¹³C or ¹⁴C at the C-6 position to study its metabolic pathways. nih.gov These labeled molecules are invaluable as mechanistic probes to understand reaction pathways and as standards for precise quantification in complex biological systems.

| Isotope | Type | Primary Application | Detection Method |

|---|---|---|---|

| Carbon-13 (¹³C) | Stable | Metabolic tracing, mechanistic studies, internal standards. nih.gov | Mass Spectrometry, NMR Spectroscopy |

| Nitrogen-15 (¹⁵N) | Stable | Probing interactions at nitrogen sites, internal standards. google.com | Mass Spectrometry, NMR Spectroscopy |

| Deuterium (²H) | Stable | Kinetic isotope effect studies, metabolic tracing. google.com | Mass Spectrometry, NMR Spectroscopy |

| Carbon-14 (¹⁴C) | Radioactive | Metabolic pathway elucidation (historical/preclinical). nih.gov | Scintillation Counting, Autoradiography |

Theoretical and Conceptual Implications of 5 Azacytosine Dipentose Research in Chemical Biology

Contributions to the Understanding of Nucleic Acid Biochemistry and Epigenetic Regulation

The study of 5-azacytosine-containing nucleosides has profoundly deepened our understanding of DNA methylation, a key epigenetic mechanism regulating gene expression. medchemexpress.comwikipedia.org The established mechanism involves the incorporation of the 5-azacytosine (B16484) moiety into DNA (or RNA in the case of 5-azacytidine). mdpi.com The substitution of carbon with a nitrogen atom at the 5th position of the cytosine ring creates a target for DNMTs. mdpi.com This interaction, however, results in the formation of an irreversible covalent bond between the enzyme and the DNA, effectively trapping and depleting the DNMT. mdpi.com This leads to a passive, replication-dependent demethylation of the genome, which can reactivate tumor suppressor genes that were silenced by hypermethylation. nih.govnih.gov

A hypothetical molecule like 5-Azacytosine Dipentose introduces new variables into this model. The "dipentose" structure—suggesting a disaccharide or a modified sugar linkage—could significantly alter the analog's interaction with cellular machinery. Key conceptual questions arise from this structure:

Enzyme Recognition and Processing: The unique sugar moiety would influence the recognition and phosphorylation of the nucleoside by kinases, such as uridine-cytidine kinase or deoxycytidine kinase, which are essential first steps for its activation. mdpi.comnih.gov

Incorporation into Nucleic Acids: The efficiency of its incorporation into DNA and RNA by polymerases would be dependent on the dipentose structure, potentially altering its potency and specificity compared to single-pentose analogs.

Stability and Cellular Uptake: The dipentose group could be engineered to enhance the chemical stability of the notoriously unstable 5-azacytosine ring or to modify its cellular transport, potentially overcoming mechanisms of drug resistance. nih.gov

By exploring such complex analogs, researchers can dissect the structural requirements for each step of the metabolic and mechanistic pathway of epigenetic drugs, from cellular entry to enzyme inhibition.

Conceptual Frameworks for Nucleoside Analog Design and Development in Research

The design of nucleoside analogs is a mature field in medicinal chemistry, traditionally focusing on modifications to the nucleobase, the sugar (pentose) ring, or the phosphate (B84403) group to achieve desired therapeutic effects. nih.govmdpi.com The concept of a this compound fits within this framework as an advanced example of sugar moiety modification.

Key principles in nucleoside analog design that are relevant to this conceptual compound include:

Bio-reversibility (Prodrugs): The dipentose structure could function as a prodrug moiety. It might render the molecule inactive until a specific enzyme in the target cell cleaves the sugar, releasing the active 5-azacytosine nucleoside. This could improve specificity and reduce off-target effects.

Modulation of Pharmacokinetics: Altering the sugar can change the molecule's solubility, membrane permeability, and susceptibility to metabolic enzymes, thereby fine-tuning its absorption, distribution, metabolism, and excretion (ADME) profile.

Overcoming Resistance: Resistance to classic 5-azacytosine analogs can arise from the downregulation of activating kinases. nih.gov A dipentose analog might utilize different cellular uptake or activation pathways, potentially bypassing these resistance mechanisms.

Targeting Specificity: While 5-azacytidine (B1684299) has effects on both RNA and DNA, and decitabine (B1684300) is more DNA-specific, a dipentose analog could be designed to have unique targeting properties, perhaps by interacting differently with polymerases or other nucleic acid-binding proteins. mdpi.com

The design of such molecules pushes chemists to innovate at the interface of synthetic chemistry and biocatalysis, creating complex structures that can serve as sophisticated biological probes. rsc.org

| Compound | Base | Sugar Moiety | Primary Nucleic Acid Target | Key Design Feature |

|---|---|---|---|---|

| 5-Azacytidine (Azacitidine) | 5-Azacytosine | Ribose | RNA and DNA | Ribonucleoside analog, dual incorporation. mdpi.com |

| Decitabine (5-aza-2'-deoxycytidine) | 5-Azacytosine | Deoxyribose | DNA | Deoxyribonucleoside analog, specific to DNA. mdpi.com |

| Zebularine | 2-pyrimidinone | Ribose | DNA | More stable pyrimidine (B1678525) ring, but lower potency. researchgate.net |

| This compound | 5-Azacytosine | Dipentose (e.g., Disaccharide) | Theoretical (DNA/RNA) | Complex sugar modification for altered pharmacokinetics or prodrug strategy. |

Conceptual compound denoted by italics.

Unexplored Biological Pathways or Interactions Associated with Di-Nucleosides

While the primary mechanism of 5-azacytosine analogs is DNMT inhibition, they are known to have other biological effects. 5-azacytidine's incorporation into RNA can disrupt protein synthesis and RNA metabolism. mdpi.com The unique structure of a dinucleoside or a complex sugar-modified nucleoside like this compound could lead to interactions with previously unassociated biological pathways.

Potential unexplored areas include:

Innate Immune Signaling: Cellular detection of abnormal nucleic acids can trigger innate immune responses. A structurally unusual molecule incorporated into DNA or RNA could potentially activate pathways like the cGAS-STING pathway, which senses cytosolic DNA, leading to interferon production. acs.org

RNA Processing and Modification: Given that RNA methylation is another critical layer of epigenetic regulation, a 5-azacytosine analog with a complex sugar might interact with RNA "writer" or "reader" proteins in novel ways, affecting RNA stability, splicing, or translation. nih.gov

Metabolic Pathways: Nucleoside analogs are intimately linked with cellular metabolism, particularly the one-carbon cycle that supplies methyl groups for methylation reactions. oup.comnih.gov A dipentose structure could interact with enzymes in nucleotide salvage or synthesis pathways in unexpected ways, potentially altering cellular pools of S-adenosylmethionine (SAM), the universal methyl donor. mdpi.com

Glycobiology: A dipentose moiety introduces the molecule into the realm of glycobiology. It is conceivable that such a compound could interact with lectins or other sugar-binding proteins, potentially mediating novel cell-cell interactions or signaling events.

Research into such compounds would necessitate a systems biology approach to uncover a wider network of interactions beyond the primary epigenetic target. nih.gov

Future Research Directions for this compound in Expanding Epigenetic and Antimetabolite Research Paradigms

The conceptual framework of this compound illuminates several promising avenues for future research that could expand current paradigms in epigenetics and antimetabolite therapy. nih.govnih.gov

Synthesis and Mechanistic Studies: The first step would be the chemical or chemo-enzymatic synthesis of various dipentose analogs of 5-azacytosine to create a library of compounds. Subsequent studies would focus on their stability, cellular uptake, rate of activation by kinases, and efficiency of incorporation into DNA and RNA.

Comparative Potency and Specificity: A key research direction would be to directly compare the DNMT-inhibiting potency of these new analogs against established drugs like decitabine. mdpi.com Investigating whether the dipentose structure confers selectivity for specific DNMT isoforms (e.g., DNMT1 vs. DNMT3A/B) would be a significant advance.

Exploring Non-Canonical Mechanisms: Future studies should employ unbiased screening methods, such as transcriptomics, proteomics, and metabolomics, to identify off-target effects and novel biological pathways modulated by these second-generation analogs. This could uncover new therapeutic applications beyond DNA hypomethylation. youtube.com

Combination Therapies: Epigenetic drugs often show synergistic effects when combined with other treatments, such as immunotherapy or other targeted agents. nih.gov The potential for a dipentose analog to modulate the tumor microenvironment or immune signaling pathways makes it an attractive candidate for combination studies aimed at overcoming drug resistance. youtube.comresearchgate.net

Generative AI in Analog Design: Advanced computational tools, including generative artificial intelligence, could be employed to design novel nucleoside analogs with optimized properties. chemrxiv.orgresearchgate.net By training models on existing nucleoside data, AI could predict dipentose structures with enhanced stability, better target affinity, or improved pharmacokinetic profiles, accelerating the discovery process.

Q & A

Q. How can researchers design robust experimental protocols for synthesizing 5-azacytosine dipentose while minimizing degradation risks?

Methodological Answer :

- Key Considerations :

- Use anhydrous conditions and inert atmospheres (e.g., nitrogen/argon) to prevent hydrolysis of the labile N-glycosidic bond .

- Monitor reaction progress via HPLC or LC-MS to detect intermediate degradation products, adjusting pH and temperature dynamically .

- Include stereochemical control during glycosylation using protecting groups (e.g., acetyl or benzoyl) to enhance yield and purity .

- Validation : Characterize final products via -NMR and -NMR to confirm β-anomeric configuration and sugar moiety integrity .

Q. What analytical techniques are essential for characterizing this compound in biological matrices?

Methodological Answer :

- Primary Techniques :

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) with electrospray ionization (ESI) to identify molecular ions and fragmentation patterns .

- Chromatography : Pair reversed-phase HPLC with UV detection (λ = 270 nm) for quantifying stability in cell lysates or serum .

- Spectroscopy : Employ circular dichroism (CD) to assess conformational changes under physiological conditions .

- Data Interpretation : Compare retention times and spectral profiles with synthetic standards to rule out matrix interference .

Q. How does this compound interact with DNA methyltransferases (DNMTs) at a mechanistic level?

Methodological Answer :

- Experimental Design :

- Use fluorescence polarization assays to measure DNMT binding affinity () .

- Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding poses within the catalytic pocket of DNMT1 .

- Validate via site-directed mutagenesis of key residues (e.g., Cys1226 in DNMT1) to confirm interaction hotspots .

- Contradiction Resolution : Discrepancies between in silico and in vitro results may arise from solvent effects or protein flexibility; use molecular dynamics (MD) simulations to refine models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic inhibition efficiencies of this compound across different cell lines?

Methodological Answer :

- Root-Cause Analysis :

- Mitigation Strategy :

Q. What strategies optimize the stability of this compound in aqueous buffers for long-term pharmacokinetic studies?

Methodological Answer :

- Approaches :

- Formulation : Incorporate cyclodextrins (e.g., HP-β-CD) to encapsulate the compound and reduce hydrolysis .

- pH Optimization : Maintain buffers at pH 6.5–7.0 to balance degradation kinetics and solubility .

- Lyophilization : Pre-freeze samples with cryoprotectants (e.g., trehalose) to extend shelf life .

- Validation : Conduct accelerated stability testing (40°C/75% RH) and monitor degradation via UPLC-MS/MS .

Q. How can computational models predict off-target effects of this compound in epigenetic regulation?

Methodological Answer :

- Workflow :

- Target Prediction : Use tools like SwissTargetPrediction to identify non-DNMT targets (e.g., histone modifiers) .

- Pathway Analysis : Map predicted targets to KEGG pathways (e.g., "Epigenetic Regulation in Cancer") using Enrichr .

- Experimental Cross-Validation : Perform ChIP-seq for histone methylation marks (H3K27me3, H3K4me3) in treated vs. untreated cells .

- Data Integration : Apply machine learning (e.g., random forests) to prioritize high-confidence off-targets .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported IC50_{50}50 values for this compound across studies?

Methodological Answer :

- Critical Factors :

- Reproducibility Protocol :

Synthesis and Validation

Q. What steps ensure reproducibility in the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Methodological Answer :

- Best Practices :

Ethical and Reporting Standards

Q. How can researchers ensure compliance with journal guidelines when reporting this compound data?

Methodological Answer :

- Checklist :

- Experimental Section : Include detailed synthetic procedures and characterization data for ≥95% pure compounds .

- Supporting Information : Provide raw NMR spectra, HPLC chromatograms, and crystallographic data (if applicable) .

- Ethical Disclosure : Declare animal/human ethics approvals and conflicts of interest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.